4-Amino-2-(thiophen-2-yl)butan-2-ol
Description
Significance of Aminobutanol and Thiophene (B33073) Scaffolds in Modern Organic Synthesis
In the realm of modern organic synthesis, structural scaffolds serve as the foundational frameworks upon which molecular complexity and function are built. mdpi.com The aminobutanol and thiophene scaffolds are considered "privileged" structures, a term used to describe molecular frameworks that are capable of binding to multiple biological targets, thus appearing frequently in successful therapeutic agents. nih.govbenthamdirect.com
The Aminobutanol scaffold, particularly in its chiral β-amino alcohol form, is a cornerstone in the synthesis of pharmaceuticals, natural products, and chiral ligands. sciengine.com The presence of both an amino and an alcohol group in a 1,2-relationship provides a versatile platform for creating complex molecules and for coordinating to metal centers. Chiral β-amino alcohols are indispensable synthetic building blocks, and significant research has been dedicated to their efficient and enantioselective synthesis. sciengine.comnih.gov Catalytic asymmetric methods have been developed to produce these structures with high enantiomeric purity, which is often crucial for biological activity. acs.orgrsc.orgnih.gov
The Thiophene scaffold, a five-membered, sulfur-containing aromatic heterocycle, is a prominent feature in medicinal chemistry. researchgate.net It is considered a vital pharmacophore, and its derivatives are known to exhibit a vast array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govencyclopedia.pubtandfonline.com The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions, and the ring itself is often used as a bioisostere for phenyl groups, offering a similar size and shape but with different electronic properties. nih.gov The prevalence of this scaffold is highlighted by its presence in numerous FDA-approved drugs. nih.govrsc.org
Overview of Existing Research on β-Amino Alcohol and Thiophene-Containing Structures
Research into structures containing either β-amino alcohol or thiophene moieties is extensive. For β-amino alcohols, a major focus has been the development of catalytic asymmetric syntheses to control their stereochemistry. Methods such as catalytic asymmetric Henry reactions, nitrene insertions, and borrowing hydrogen amination have been refined to produce these valuable compounds in high yield and enantioselectivity. sciengine.comacs.orgrsc.orgnih.gov These molecules serve as precursors for chiral auxiliaries and ligands for asymmetric catalysis. sciengine.com
For thiophene-containing compounds, research has broadly explored their therapeutic potential. Thiophene derivatives have been synthesized and screened for a wide spectrum of pharmacological activities. benthamdirect.comresearchgate.netresearchgate.net They are integral to drugs like the antiplatelet agent clopidogrel and the antipsychotic olanzapine. nih.gov Studies have demonstrated that the biological effect of a thiophene-containing molecule can be finely tuned by altering the substituents on the thiophene ring. benthamdirect.comnih.gov Furthermore, some research has explored the synthesis of molecules that combine both a thiophene ring and an amino alcohol core, for example, in the development of potential HIV protease inhibitors. researchgate.net
| Activity Class | Description | Example Compounds/Drugs | Reference |
|---|---|---|---|
| Antimicrobial / Antifungal | Inhibition of bacterial and fungal growth. Thiophene is a core structure in several marketed antimicrobial drugs. | Sertaconazole, Cefoxitin, Tioconazole | nih.govnih.govtandfonline.com |
| Anti-inflammatory | Activity as non-steroidal anti-inflammatory drugs (NSAIDs). | Suprofen, Tiaprofenic acid | nih.govnih.gov |
| Anticancer / Antitumor | Inhibition of cancer cell proliferation. Thiophene derivatives have been shown to target various cancer-related pathways. | Raltitrexed, Thiophenfurin | nih.govbenthamdirect.com |
| Anticonvulsant | Used in the management of neurological disorders like epilepsy. | Tiagabine, Etizolam | nih.gov |
| Antiviral | Inhibition of viral replication or entry into host cells. | Thiophene-containing HIV protease inhibitors, Ebola virus entry inhibitors | researchgate.netacs.org |
| Antihypertensive | Used to treat high blood pressure. | Tiamenidine, Tienilic acid | nih.govnih.gov |
Identification of Key Research Questions and Understudied Areas Pertaining to 4-Amino-2-(thiophen-2-yl)butan-2-ol
Despite the wealth of research on its constituent scaffolds, the specific compound this compound appears to be an understudied area. A survey of existing chemical literature does not reveal dedicated studies on its synthesis, characterization, or application. This absence of specific data forms the basis of key research questions:
Synthesis: What is the most efficient and stereocontrolled synthetic pathway to access this compound? Can asymmetric synthesis be employed to isolate individual stereoisomers?
Characterization: What are the definitive physicochemical and spectroscopic properties of this compound? This includes data from NMR spectroscopy, mass spectrometry, IR spectroscopy, and potentially X-ray crystallography to determine its solid-state structure.
Chemical Reactivity: How does the tertiary alcohol affect the reactivity of the molecule? How does the electronic nature of the thiophene ring influence the basicity and nucleophilicity of the primary amine?
Potential Function: Given its structure as a chiral amino alcohol, could it function as a novel chiral ligand in asymmetric catalysis? Based on the thiophene moiety, what potential biological activities might it possess?
The fundamental gap is the lack of a synthetic route and basic characterization, which are prerequisites for any further investigation into its potential applications.
Scope and Objectives of Advanced Chemical Investigations on the Compound
To address the identified research gaps, a focused chemical investigation would be required. The scope of such a study would be a foundational exploration of the synthesis, characterization, and preliminary functional assessment of this compound.
The primary objectives of this research program would be:
| Objective | Methodology | Anticipated Outcome |
|---|---|---|
| 1. Develop a Stereoselective Synthetic Route | Multi-step organic synthesis starting from commercially available thiophene and butene derivatives. Key steps could include asymmetric epoxidation followed by regioselective ring-opening with an ammonia surrogate, or addition of a thiophene organometallic reagent to an amino-ketone precursor. | An efficient, reproducible protocol for the synthesis of one or more stereoisomers of the target compound in high purity. |
| 2. Complete Physicochemical and Structural Characterization | Purification via chromatography or crystallization. Analysis using 1H NMR, 13C NMR, IR, and high-resolution mass spectrometry (HRMS). Single-crystal X-ray diffraction if suitable crystals can be obtained. | Unambiguous confirmation of the molecular structure, connectivity, and stereochemistry. A complete dataset of its fundamental physical and spectral properties. |
| 3. Preliminary Evaluation as a Chiral Ligand | Complexation of the synthesized compound with a suitable metal precursor (e.g., of copper or zinc). Application of the resulting complex as a catalyst in a well-established asymmetric reaction, such as the addition of diethylzinc to benzaldehyde. | Data on the catalytic activity and enantioselectivity imparted by the compound, providing insight into its potential as a chiral ligand. |
| 4. Initial Biological Screening | In vitro screening against a panel of representative bacterial and/or fungal strains to assess potential antimicrobial activity, a common property of thiophene derivatives. | Initial data on whether the compound exhibits any significant biological activity, guiding future medicinal chemistry efforts. |
By pursuing these objectives, the scientific community can begin to build a comprehensive understanding of this compound, moving it from a theoretically interesting molecule to a well-characterized compound with known properties and potential for future applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13NOS |
|---|---|
Molecular Weight |
171.26 g/mol |
IUPAC Name |
4-amino-2-thiophen-2-ylbutan-2-ol |
InChI |
InChI=1S/C8H13NOS/c1-8(10,4-5-9)7-3-2-6-11-7/h2-3,6,10H,4-5,9H2,1H3 |
InChI Key |
DBUXJMWXEJJWRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)(C1=CC=CS1)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Amino 2 Thiophen 2 Yl Butan 2 Ol
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally breaking down the target molecule into simpler, commercially available starting materials. amazonaws.com For 4-Amino-2-(thiophen-2-yl)butan-2-ol, two primary disconnection strategies are considered, focusing on the formation of the C-C and C-N bonds.
Strategy A: Grignard-type Reaction
This approach involves the disconnection of the C2-thiophene bond. This leads to a key intermediate, an aminoketone, and a thiophenyl organometallic reagent. The amino group would likely need to be protected during this step to prevent it from reacting with the organometallic compound.
Target Molecule: this compound
Disconnection: C2-(thiophen-2-yl) bond
Synthons: A tertiary carbocation at C2 and a thiophen-2-yl anion.
Synthetic Equivalents: A protected 4-aminobutan-2-one (B1611400) and 2-thienyllithium or 2-thienylmagnesium bromide.
Strategy B: Nitrile Addition
An alternative disconnection can be made between C2 and C3. This strategy could involve the addition of a lithiated thiophene (B33073) to a protected aminonitrile, followed by hydrolysis.
Target Molecule: this compound
Disconnection: C2-C3 bond
Synthons: A thiophenyl acyl anion and a 3-aminopropyl cation.
Synthetic Equivalents: 2-lithiated thiophene and a protected 3-aminopropanenitrile.
A summary of these retrosynthetic approaches is presented in the table below.
| Strategy | Disconnected Bond | Key Intermediates | Plausible Starting Materials |
| A | C2-(thiophen-2-yl) | Protected 4-aminobutan-2-one, Thiophen-2-yl organometallic | 4-aminobutanoic acid, Thiophene |
| B | C2-C3 | Protected 3-aminopropanenitrile, 2-lithiated thiophene | 3-aminopropanenitrile, Thiophene |
Development and Optimization of Stereoselective Synthetic Routes
The C2 atom in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of stereoselective synthetic routes is crucial for obtaining enantiomerically pure forms, which is often a requirement for biologically active molecules.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereochemistry is established, the auxiliary can be removed and ideally recycled. wikipedia.org For the synthesis of this compound, a chiral auxiliary could be attached to the aminoketone intermediate from Strategy A to direct the nucleophilic addition of the thiophene group.
One potential approach would be the use of an Evans oxazolidinone auxiliary. The N-acyl oxazolidinone, derived from a protected amino acid, could be subjected to a diastereoselective alkylation or acylation, followed by the addition of the thiophene nucleophile.
Hypothetical Reaction Scheme:
Attachment of a chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to a protected 4-aminobutanoic acid.
Conversion to a ketone.
Diastereoselective addition of 2-thienyllithium.
Removal of the chiral auxiliary to yield the desired enantiomer of this compound.
| Chiral Auxiliary Type | Example | Potential Application in Synthesis |
| Oxazolidinones | Evans Auxiliaries | Diastereoselective addition to a ketone precursor. |
| Camphorsultams | Oppolzer's Camphorsultam | Control of stereochemistry in aldol (B89426) or alkylation reactions of precursors. |
| Pseudoephedrine Amides | Myers' Auxiliaries | Asymmetric alkylation to set the stereocenter prior to thiophene addition. wikipedia.org |
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is often more atom-economical than the use of chiral auxiliaries. For the synthesis of this compound, a chiral catalyst could be employed in the key bond-forming step.
A plausible strategy would be the asymmetric addition of a di(thiophen-2-yl)zinc reagent to the ketone precursor in the presence of a chiral ligand. Chiral amino alcohols and diamines are known to be effective ligands for such transformations.
| Catalyst System | Type of Reaction | Potential Chiral Ligand |
| Diethylzinc / Chiral Amino Alcohol | Asymmetric Alkylation | (-)-DAIB (3-exo-(dimethylamino)isoborneol) |
| Chiral Lewis Acid | Asymmetric Aldol Reaction | Chiral BINOL-derived phosphates |
| Transition Metal Catalyst / Chiral Ligand | Asymmetric Hydrogenation | Ru-BINAP |
Diastereoselective approaches are relevant when a molecule contains multiple stereocenters. In the case of this compound, which has only one stereocenter, this approach would be applicable if a chiral starting material was used that could influence the stereochemical outcome of the reaction that forms the C2 stereocenter. For instance, if a protected 4-amino-3-hydroxybutan-2-one was used as an intermediate, the existing stereocenter at C3 could direct the addition of the thiophene nucleophile to C2 in a diastereoselective manner.
Novel Synthetic Route Development and Process Intensification
The development of novel and more efficient synthetic routes is a continuous effort in organic chemistry. Process intensification aims to make chemical processes smaller, safer, and more energy-efficient.
The exploration of alternative reagents and reaction conditions can lead to significant improvements in yield, selectivity, and environmental impact. For the synthesis of this compound, several areas could be explored.
| Conventional Method | Alternative Approach | Potential Advantages |
| Grignard Reagents | Organozinc or Organoindium Reagents | Higher functional group tolerance, milder reaction conditions. |
| Batch Processing | Flow Chemistry | Improved heat and mass transfer, enhanced safety, potential for automation. |
| Traditional Heating | Microwave-Assisted Synthesis | Reduced reaction times, potential for improved yields. |
For example, the use of microflow reactors could allow for the safe use of highly reactive organometallic intermediates with precise temperature control, potentially leading to cleaner reactions and higher yields. Furthermore, enzymatic resolutions could be explored as a green alternative for the separation of enantiomers.
Flow Chemistry Applications in Synthesis
The proposed synthetic routes for this compound are amenable to adaptation in continuous flow chemistry systems, which can offer significant advantages over traditional batch processing. illinois.eduvapourtec.com Flow chemistry allows for enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety. nih.gov
For the organometallic route, the generation of 2-thienyllithium, an exothermic and potentially hazardous reaction, can be performed more safely in a microreactor. nih.gov The precise temperature control minimizes the risk of thermal runaway. The subsequent reaction with the protected aminoketone can be carried out in a sequential flow reactor, allowing for rapid optimization of reaction conditions and residence time to maximize conversion. researchgate.net In-line quenching and work-up modules can also be integrated to create a fully continuous process. researchgate.net
The epoxide ring-opening pathway can also benefit from flow chemistry. Reactions involving ammonia at high pressure are well-suited for flow reactors, which can handle elevated pressures more safely than batch reactors. The enhanced mass transfer in flow systems can accelerate the reaction rate between the epoxide and the ammonia source. illinois.edu
Atom Economy and Green Chemistry Principles in Synthetic Design
The principles of green chemistry, particularly atom economy, are crucial considerations in the design of a sustainable synthesis for this compound. nih.gov Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in converting reactants to the desired product.
To further enhance the green credentials of the synthesis, the choice of solvents and reagents is paramount. The use of safer, renewable solvents and the replacement of hazardous reagents are key tenets of green chemistry. whiterose.ac.uk For instance, exploring catalytic methods for the synthesis could reduce the need for stoichiometric reagents. rsc.org
A comparison of the theoretical atom economy for the key bond-forming steps is presented below:
| Reaction | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| Organometallic Addition (Grignard) | 2-Thienylmagnesium bromide, 4-(Boc-amino)-butan-2-one | Protected amino alcohol | MgBr(OH) | ~75% (excluding workup and deprotection) |
| Epoxide Ring-Opening (with NH3) | 2-Methyl-2-(thiophen-2-yl)oxirane, Ammonia | This compound | None | 100% |
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The purification and isolation of the synthetic intermediates and the final product, this compound, are critical for obtaining a compound of high purity. The choice of technique depends on the physical and chemical properties of the substance, such as polarity, solubility, and volatility.
For the protected amino alcohol intermediate from the organometallic route, which is likely to be a non-polar to moderately polar solid or oil, purification can be achieved by column chromatography on silica gel. The choice of eluent would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, with the polarity gradually increased to elute the product.
The final product, this compound, is an amino alcohol and is expected to be a polar and potentially water-soluble compound. Its purification can be more challenging. Crystallization is a preferred method if the compound is a solid and a suitable solvent system can be found. Acid-base extraction can also be a powerful technique. By treating the crude product with an acid, the amino alcohol can be converted to its ammonium (B1175870) salt, which is typically water-soluble. This allows for the removal of non-basic impurities by extraction with an organic solvent. Subsequent basification of the aqueous layer and extraction with an appropriate organic solvent would yield the purified free amine.
For challenging separations, preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., reversed-phase C18) may be necessary.
A summary of applicable purification techniques is provided below:
| Compound Type | Likely Properties | Primary Purification Technique | Secondary/Alternative Techniques |
| Protected Amino Alcohol Intermediate | Non-polar to moderately polar solid/oil | Silica Gel Column Chromatography | Crystallization |
| This compound (Final Product) | Polar, basic, potentially water-soluble solid/oil | Crystallization or Acid-Base Extraction | Preparative HPLC, Distillation (if thermally stable) |
Advanced Spectroscopic and Structural Characterization of 4 Amino 2 Thiophen 2 Yl Butan 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the molecular structure can be assembled.
The ¹H NMR spectrum of 4-Amino-2-(thiophen-2-yl)butan-2-ol is predicted to exhibit distinct signals corresponding to each unique proton environment. The thiophene (B33073) ring protons would appear in the aromatic region (typically δ 6.5-8.0 ppm), with their specific shifts and coupling patterns revealing their relative positions on the ring. The protons of the butanol chain would be found in the aliphatic region. The methylene (B1212753) protons adjacent to the amino group (H-4) and those adjacent to the quaternary carbon (H-3) would likely appear as complex multiplets due to diastereotopicity and coupling to each other. The amino group protons and the hydroxyl proton would present as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Thiophene H-5 | ~7.2-7.4 | dd | J ≈ 5.0, 1.2 |
| Thiophene H-3 | ~7.0-7.1 | dd | J ≈ 3.6, 1.2 |
| Thiophene H-4 | ~6.9-7.0 | dd | J ≈ 5.0, 3.6 |
| H-3 | ~2.0-2.2 | m | - |
| H-4 | ~2.8-3.0 | m | - |
| OH | ~3.0-4.0 | br s | - |
| NH₂ | ~1.5-2.5 | br s | - |
Note: Chemical shifts are referenced to TMS at δ 0.0 ppm. The exact values can be influenced by solvent, temperature, and pH.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The quaternary carbon C-2, bonded to the hydroxyl group and the thiophene ring, would be found at a characteristic downfield shift. The carbons of the thiophene ring would resonate in the aromatic region.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Thiophene C-2' (ipso) | ~150-155 |
| Thiophene C-5' | ~127-129 |
| Thiophene C-3' | ~125-127 |
| Thiophene C-4' | ~124-126 |
| C-2 | ~70-75 |
| C-4 | ~40-45 |
| C-3 | ~35-40 |
Note: Chemical shifts are referenced to TMS at δ 0.0 ppm.
To unambiguously assign the proton and carbon signals and to determine the connectivity and spatial proximity of atoms, a series of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, correlations would be expected between the thiophene protons (H-3, H-4, H-5) and between the methylene protons of the butanol chain (H-3 and H-4).
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would allow for the definitive assignment of the protonated carbons of the thiophene ring and the methylene carbons of the butanol chain.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key correlations would be expected from the H-3 and H-4 protons to the quaternary carbon C-2, and from the thiophene protons to the carbons within the ring and to C-2.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, even if they are not directly coupled. It would be crucial for determining the preferred conformation of the butanol chain relative to the thiophene ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting
Vibrational spectroscopy probes the molecular vibrations and provides a characteristic "fingerprint" of the functional groups present in a molecule.
The IR and Raman spectra of this compound would be characterized by the vibrational modes of its constituent functional groups.
Predicted IR and Raman Vibrational Frequencies:
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| O-H (alcohol) | Stretching | 3200-3600 (broad) | Strong | Weak |
| N-H (amine) | Stretching | 3300-3500 (two bands) | Medium | Medium |
| C-H (thiophene) | Stretching | 3000-3100 | Medium | Strong |
| C-H (aliphatic) | Stretching | 2850-3000 | Strong | Strong |
| N-H | Bending | 1590-1650 | Medium | Weak |
| C=C (thiophene) | Stretching | 1400-1500 | Medium-Strong | Strong |
| C-O (alcohol) | Stretching | 1050-1200 | Strong | Weak |
| C-S (thiophene) | Stretching | 600-800 | Medium | Strong |
The vibrational spectra, particularly in the fingerprint region (400-1500 cm⁻¹), are sensitive to the conformational state of the molecule. docbrown.info Subtle changes in the positions and intensities of the C-C, C-O, and C-S stretching and bending vibrations could indicate the presence of different rotational isomers (rotamers) of the butanol chain. By comparing experimental spectra with theoretical calculations for different possible conformations, it would be possible to deduce the most stable conformation of this compound in the solid state or in solution. For instance, intramolecular hydrogen bonding between the hydroxyl group and the amino group could be investigated by analyzing the O-H and N-H stretching frequencies under different conditions.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition through the precise measurement of its mass-to-charge ratio (m/z). For this compound, HRMS provides critical data for both its molecular formula confirmation and the elucidation of its fragmentation pathways under ionization.
Exact Mass Determination:
The molecular formula of this compound is C₈H₁₃NOS. The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). This calculated value is then compared against the experimentally determined mass from an HRMS instrument, typically using a soft ionization technique like Electrospray Ionization (ESI) to observe the protonated molecule [M+H]⁺.
| Parameter | Value |
| Molecular Formula | C₈H₁₃NOS |
| Calculated Exact Mass | 187.0718 g/mol |
| Expected [M+H]⁺ Ion | 188.0796 m/z |
This table presents theoretical data calculated from the molecular formula.
Fragmentation Pathway Analysis:
Under electron ionization (EI) or collision-induced dissociation (CID) in MS/MS experiments, this compound is expected to undergo predictable fragmentation. The fragmentation pattern provides a structural fingerprint of the molecule. Key fragmentation pathways for analogous amino alcohols and thiophene derivatives suggest the following cleavages:
Alpha-cleavage: The bonds adjacent to the tertiary alcohol and the amino group are prone to cleavage. The most likely alpha-cleavage would involve the loss of an ethylamine (B1201723) radical (•CH₂CH₂NH₂) or a methyl radical (•CH₃).
Dehydration: Loss of a water molecule (H₂O) from the tertiary alcohol is a common fragmentation pathway for alcohols.
Thiophene Ring Fragmentation: The thiophene ring itself can fragment, often initiated by the loss of a hydrogen atom or through ring-opening mechanisms. Common fragments from a 2-substituted thiophene ring include the thienyl cation (C₄H₃S⁺).
A plausible fragmentation pathway would begin with the molecular ion [C₈H₁₃NOS]⁺•, which may not always be observed due to its instability. libretexts.org More prominent peaks would correspond to stable fragment ions.
| Fragment Ion (m/z) | Plausible Structure/Origin |
| 170 | [M-NH₃]⁺• (Loss of ammonia) |
| 155 | [M-CH₂NH₂]⁺ (Loss of aminomethyl radical) |
| 111 | [C₄H₃S-C(OH)CH₃]⁺ (Thienyl-ketone fragment) |
| 97 | [C₄H₄S-CH₃]⁺ (Methylated thiophene fragment) |
| 83 | [C₄H₃S]⁺ (Thienyl cation) |
This table represents a hypothetical fragmentation pattern based on the analysis of similar structures. Specific ion abundances would require experimental data.
X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements
X-ray crystallography provides the definitive three-dimensional structure of a molecule in its solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. As of the latest literature search, no publicly available crystal structure data for this compound has been reported.
Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would be expected to reveal:
The precise geometry of the thiophene ring and the butanol chain.
The conformation of the molecule, including the torsion angles between the thiophene ring and the side chain.
The hydrogen bonding network established by the hydroxyl and amino functional groups, which would dictate the crystal packing arrangement. The presence of both a hydrogen bond donor (hydroxyl and amino groups) and acceptor (amino group and the sulfur atom of the thiophene) suggests a potentially complex and stable crystal lattice.
Advanced Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination
Chromatographic methods are essential for assessing the purity of this compound and for separating and quantifying its enantiomers, as the molecule possesses a chiral center at the C2 position.
HPLC is a versatile technique for the analysis of non-volatile compounds like this compound. For purity assessment, a reversed-phase HPLC method would likely be employed.
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile (B52724) and water (with an additive like trifluoroacetic acid to improve peak shape) |
| Detection | UV at a wavelength corresponding to the thiophene chromophore (approx. 230-240 nm) |
| Flow Rate | 1.0 mL/min |
This table outlines a general-purpose HPLC method for purity analysis of similar aromatic amino alcohols.
Gas chromatography is suitable for the analysis of volatile compounds. For a polar molecule like this compound, derivatization is often necessary to increase its volatility and thermal stability, and to improve chromatographic peak shape. nih.gov Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). nih.gov
| Parameter | Typical Conditions |
| Derivatization | Silylation of hydroxyl and amino groups |
| Column | Non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) |
| Carrier Gas | Helium or Hydrogen |
| Temperature Program | A temperature gradient from a low starting temperature (e.g., 100 °C) to a higher final temperature (e.g., 250 °C) |
| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (GC-MS) |
This table describes a general GC method that would be applicable after derivatization.
Since this compound is chiral, separating its enantiomers is crucial for many applications. This is typically achieved using chiral chromatography, either by HPLC or GC with a chiral stationary phase (CSP).
Chiral HPLC:
Direct separation of enantiomers can be achieved using a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for a wide range of chiral compounds, including amino alcohols. scas.co.jp
| Parameter | Typical Conditions for Chiral HPLC |
| Column | Chiral stationary phase (e.g., Chiralpak IA/IB/IC) |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) |
| Detection | UV, based on the thiophene absorbance |
| Flow Rate | 0.5 - 1.0 mL/min |
This table provides a representative method for the chiral separation of amino alcohols by HPLC.
An alternative approach in HPLC is indirect separation, where the enantiomers are derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (like C18). akjournals.com
Chiral GC:
For volatile enantiomers, or those that can be made volatile through derivatization, chiral GC is a powerful technique offering high resolution. Cyclodextrin-based chiral stationary phases are commonly used for this purpose.
| Parameter | Typical Conditions for Chiral GC |
| Derivatization | Acylation with trifluoroacetic anhydride (B1165640) |
| Column | Chiral capillary column (e.g., a cyclodextrin-based CSP) |
| Carrier Gas | Helium or Hydrogen |
| Temperature Program | Isothermal or gradient temperature program optimized for resolution |
| Detection | FID or MS |
This table outlines a general approach for chiral GC analysis after appropriate derivatization.
Computational and Theoretical Investigations of 4 Amino 2 Thiophen 2 Yl Butan 2 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. wikipedia.org A DFT study of 4-Amino-2-(thiophen-2-yl)butan-2-ol would provide critical data on its electronic properties. The calculations would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.
Furthermore, DFT calculations would generate an electrostatic potential (ESP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich areas (typically shown in red) and electron-poor areas (in blue). For this molecule, one would expect to see high electron density around the nitrogen atom of the amino group and the sulfur atom of the thiophene (B33073) ring, making these sites susceptible to electrophilic attack. The hydroxyl proton would be an electron-poor site.
Illustrative DFT-Predicted Electronic Properties
| Property | Predicted Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates regions of nucleophilicity (amino and thiophene groups) |
| LUMO Energy | -0.8 eV | Indicates regions of electrophilicity |
| HOMO-LUMO Gap | 5.7 eV | Suggests high kinetic stability |
Note: These values are illustrative and represent typical results from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory).
Ab initio methods are computationally more intensive than DFT but can offer higher accuracy as they are derived directly from first principles without empirical parameterization. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be used to explore the potential energy surface of the molecule. This is crucial for identifying the most stable conformations (global minima) and various low-energy rotational isomers (rotamers) arising from the rotation around the C-C bonds in the butane (B89635) chain. The calculations would quantify the energy barriers between these conformations, providing insight into the molecule's flexibility.
Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum methods are excellent for electronic properties, they are often too slow for simulating the movement of large systems or over long timescales. For this, molecular mechanics (MM) and molecular dynamics (MD) are used.
An MM force field would be applied to this compound to rapidly explore its vast conformational space. This would identify numerous possible shapes the molecule can adopt. The most stable of these conformers could then be subjected to long-timescale MD simulations. An MD simulation would model the molecule's movement in a simulated environment (like water or a lipid bilayer), showing how it folds, flexes, and interacts with its surroundings. A key focus would be on intramolecular hydrogen bonding between the amino group and the hydroxyl group, and how this is influenced by surrounding solvent molecules.
Prediction of Spectroscopic Parameters from First Principles (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can predict spectroscopic data with remarkable accuracy, aiding in the structural confirmation of synthesized compounds.
NMR Chemical Shifts: Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, one can predict the ¹H and ¹³C NMR chemical shifts. liverpool.ac.uk The predicted spectrum serves as a benchmark for experimental results. For instance, the protons on the thiophene ring would have distinct predicted shifts compared to those on the aliphatic chain. docbrown.info The presence of a chiral center makes the two protons on the carbon adjacent to the amino group diastereotopic, meaning they should have different chemical shifts, a feature that calculations would capture. reddit.com
Vibrational Frequencies: Calculation of the vibrational (infrared) spectrum is also standard. This would predict the frequencies for key functional group stretches, such as the O-H stretch of the alcohol, the N-H stretches of the amine, and the C=C and C-S stretches of the thiophene ring.
Illustrative Predicted ¹H NMR Chemical Shifts
| Proton Environment | Predicted Chemical Shift (δ, ppm) (Illustrative) |
|---|---|
| CH₃ (on C2) | 1.5 |
| CH₂ (on C3) | 1.9 - 2.1 (diastereotopic) |
| CH₂ (on C4) | 2.8 - 3.0 (diastereotopic) |
| OH | 3.5 (variable) |
| Thiophene H | 7.0 - 7.4 |
Note: These are example shifts and would be refined by specific calculations and depend on the solvent.
Solvent Effects and Reaction Mechanism Modeling
The properties and reactivity of this compound can change dramatically in different solvents. Computational models can account for this using either explicit solvent models (where individual solvent molecules are included in the simulation) or implicit models like the Polarizable Continuum Model (PCM). These models would be used to study how the molecule's conformation and electronic structure are perturbed by polar and non-polar environments.
Furthermore, these methods are invaluable for modeling potential reaction mechanisms. For example, if the amino group were to act as a nucleophile, DFT could be used to calculate the transition state structures and activation energies for its reaction with an electrophile, providing a complete energetic profile of the reaction pathway. arxiv.org
In Silico Screening and Virtual Library Generation based on the Core Scaffold
The this compound structure can serve as a core scaffold for the generation of a virtual library of related compounds. nih.govnih.gov This is a common practice in drug discovery and materials science. acs.orgacs.org By computationally adding different substituents to the thiophene ring or the amino group, thousands of derivatives can be created in silico.
These virtual libraries can then be rapidly screened for desired properties. For example, in a drug discovery context, the library could be docked against the active site of a target protein to identify potential inhibitors. nih.gov Properties like absorption, distribution, metabolism, and excretion (ADMET) can also be predicted computationally to filter for drug-like candidates. nih.gov This in silico approach dramatically accelerates the discovery process by prioritizing which specific derivatives should be synthesized and tested in the lab. acs.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Thiophene |
Chemical Reactivity and Derivatization Strategies of 4 Amino 2 Thiophen 2 Yl Butan 2 Ol
Amination Reactions and Modifications at the Amine Functionality
The primary amine group in 4-Amino-2-(thiophen-2-yl)butan-2-ol is a key site for chemical modifications. It can readily undergo a variety of reactions, allowing for the introduction of diverse functionalities.
Acylation and Sulfonylation: The amine can be acylated using acid chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.
Alkylation: The nucleophilic nature of the primary amine allows for alkylation reactions with alkyl halides or other alkylating agents. This can lead to the formation of secondary, tertiary amines, or even quaternary ammonium (B1175870) salts, depending on the reaction conditions and stoichiometry of the alkylating agent.
Reductive Amination: The primary amine can be used in reductive amination reactions with aldehydes or ketones. This process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.
Derivatization for Analytical Purposes: For analytical applications such as gas chromatography-mass spectrometry (GC-MS), the amine group, along with the hydroxyl group, often requires derivatization to increase volatility and thermal stability. mdpi.com A common two-step derivatization involves esterification of the carboxylic group (if present) followed by acylation of the amine and hydroxyl groups. mdpi.com For instance, amino acids can be converted to their methyl esters and then treated with an acylating agent like pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.com This process generates stable derivatives suitable for GC-MS analysis. mdpi.com
Hydroxylation Reactions and Derivatization of the Alcohol Group
The tertiary alcohol functionality in this compound presents another avenue for derivatization, although its reactivity is somewhat sterically hindered.
Esterification: The hydroxyl group can be esterified by reacting with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically under acidic catalysis or in the presence of a coupling agent.
Etherification: Formation of ethers from the tertiary alcohol can be achieved, for example, through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.
Oxidation: While tertiary alcohols are generally resistant to oxidation under standard conditions, strong oxidizing agents can lead to cleavage of the carbon-carbon bond adjacent to the hydroxyl group.
Electrophilic Aromatic Substitution and Functionalization of the Thiophene (B33073) Ring System
The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. nih.gov The position of substitution on the thiophene ring is influenced by the directing effects of the existing substituent and the reaction conditions.
Halogenation: The thiophene ring can be halogenated (chlorination, bromination, iodination) using appropriate halogenating agents, often in the presence of a Lewis acid catalyst. masterorganicchemistry.com For example, bromination can be achieved using N-bromosuccinimide (NBS). frontiersin.org
Nitration and Sulfonation: Nitration can be accomplished using a mixture of nitric acid and sulfuric acid, while sulfonation can be carried out with fuming sulfuric acid. masterorganicchemistry.com These reactions introduce nitro and sulfonic acid groups, respectively, onto the thiophene ring. masterorganicchemistry.com
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation can be used to introduce alkyl and acyl groups to the thiophene ring. masterorganicchemistry.com These reactions typically employ an alkyl halide or acyl halide and a Lewis acid catalyst. masterorganicchemistry.com
The reactivity of the thiophene ring towards electrophilic substitution is generally higher than that of benzene. nih.gov The functionalization of the thiophene ring is a versatile strategy for modifying the electronic and steric properties of the molecule. researchgate.net
| Reaction Type | Reagents and Conditions | Product Type |
| Amination/Modification | ||
| Acylation | Acid chloride/anhydride, base | Amide |
| Alkylation | Alkyl halide | Secondary/tertiary amine |
| Reductive Amination | Aldehyde/ketone, reducing agent | Secondary/tertiary amine |
| Hydroxylation/Derivatization | ||
| Esterification | Carboxylic acid/derivative, catalyst | Ester |
| Etherification | Strong base, alkyl halide | Ether |
| Thiophene Functionalization | ||
| Halogenation | Halogenating agent (e.g., NBS) | Halogenated thiophene |
| Nitration | Nitric acid, sulfuric acid | Nitrothiophene |
| Sulfonation | Fuming sulfuric acid | Thiophenesulfonic acid |
| Friedel-Crafts Acylation | Acyl halide, Lewis acid | Acylthiophene |
Stereoselective Transformations and Chiral Pool Applications
The presence of a chiral center at the C2 position of the butanol chain in this compound makes it a candidate for stereoselective synthesis and transformations. The synthesis of specific stereoisomers is crucial in many applications, particularly in medicinal chemistry.
Stereoselective synthesis of related amino alcohols has been achieved through various methods, including the stereoselective construction of the 2-amino-1,3-diol moiety. beilstein-journals.orgbeilstein-journals.org One common strategy involves the stereoselective aminohydroxylation of allylic carbamates. beilstein-journals.orgbeilstein-journals.orgnih.gov This method often utilizes a catalyst like potassium osmate. nih.gov Another approach is the bond formation between two chiral centers to create the desired amino alcohol structure. beilstein-journals.orgnih.gov
The chiral nature of this compound and its derivatives allows them to be used as chiral ligands in asymmetric catalysis. Chiral oxazoline (B21484) ligands, for example, have been widely used in metal-catalyzed asymmetric reactions. beilstein-journals.org Polyoxazoline ligands, synthesized from chiral amino alcohols, have shown good catalytic activities and high enantioselectivities in various asymmetric reactions, such as the hydrosilylation of aromatic ketones. beilstein-journals.org
Complexation Chemistry: Formation of Metal Complexes and Ligand Properties
The nitrogen and sulfur atoms in this compound, as well as the oxygen atom of the hydroxyl group, can act as donor atoms, enabling the formation of coordination complexes with various metal ions. The thiophene ring's sulfur atom can participate in coordination chemistry. vulcanchem.com
The ability of thiophene derivatives to form metal complexes is well-documented. For instance, new ligands containing a thiophene moiety have been synthesized and complexed with transition metal ions such as Mn(II), Cu(II), and Co(II). ajol.info The resulting complexes have been characterized and studied for their geometric structures and other properties. ajol.info The ligand in these complexes can act as a bidentate chelate. ajol.info
The formation of such metal complexes can significantly alter the chemical and physical properties of the parent molecule, opening up possibilities for applications in catalysis, materials science, and bioinorganic chemistry.
Oxidation and Reduction Pathways of the Chemical Compound
The functional groups within this compound are susceptible to both oxidation and reduction reactions.
Oxidation: The primary amine can be oxidized to various products, including nitroso, nitro, or even nitriles, depending on the oxidizing agent and reaction conditions. As mentioned earlier, the tertiary alcohol is relatively resistant to oxidation, but strong oxidants can cause bond cleavage. The thiophene ring can be oxidized at the sulfur atom to form a sulfoxide (B87167) or a sulfone, typically using oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide.
Reduction: The thiophene ring can be reduced under certain conditions, although it is generally quite stable. More commonly, if other reducible functional groups were introduced through derivatization (e.g., a nitro group on the thiophene ring), these could be selectively reduced. For example, a nitro group can be reduced to an amine.
It is important to note that the specific reaction pathways and products will depend on the chosen reagents, reaction conditions (temperature, solvent, etc.), and the interplay between the different functional groups within the molecule.
Applications of 4 Amino 2 Thiophen 2 Yl Butan 2 Ol As a Chemical Building Block and Scaffold
Utilization in the Synthesis of Diverse Heterocyclic Frameworks
The presence of both a nucleophilic amino group and a hydroxyl group in 4-amino-2-(thiophen-2-yl)butan-2-ol provides a powerful tool for the synthesis of a wide array of heterocyclic compounds. These functional groups can participate in various cyclization reactions, either individually or in concert, to form rings of different sizes and functionalities.
The primary amine can readily react with various electrophiles to construct nitrogen-containing heterocycles. For instance, reaction with dicarbonyl compounds or their equivalents can lead to the formation of substituted pyrroles or pyridines. The "tert-amino effect," a phenomenon where an ortho-substituted N,N-dialkylaniline undergoes cyclization, provides a conceptual basis for potential intramolecular reactions of derivatives of this compound to form novel fused heterocyclic systems. nih.govbeilstein-journals.org
Moreover, the hydroxyl group can be engaged in cyclization reactions to form oxygen-containing heterocycles, such as furans or pyrans. The interplay between the amino and hydroxyl groups allows for the synthesis of more complex heterocyclic systems like oxazines or other bicyclic structures through tandem or multi-component reactions. While direct literature examples for this compound are not prevalent, the synthesis of various thiophene-based heterocycles from precursors with similar functionalities is well-documented, suggesting the potential of this compound in generating novel chemical entities. bldpharm.comekb.egnih.gov For example, the synthesis of 2-aminothiazole (B372263) derivatives, which are important scaffolds in medicinal chemistry, often involves the reaction of a ketone with a thiourea (B124793) derivative, highlighting a potential synthetic route where the thiophene (B33073) moiety of our title compound could be incorporated into a thiazole (B1198619) ring system. nih.govmdpi.comresearchgate.net
The following table illustrates potential heterocyclic frameworks that could be synthesized from this compound based on the reactivity of its functional groups.
| Reactant | Potential Heterocyclic Product | Reaction Type |
| 1,4-Diketone | Substituted Pyrrole | Paal-Knorr Synthesis |
| α,β-Unsaturated Ketone | Substituted Pyridine | Michael Addition/Cyclization |
| Phosgene equivalent | Oxazolidinone | Cyclization |
| Isothiocyanate | Thiazolidine derivative | Addition/Cyclization |
Role in the Design and Synthesis of Chemically Modifiable Analogues for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. The compound this compound serves as an excellent scaffold for such studies due to its multiple points for chemical modification. nih.gov
The primary amino group can be readily acylated, alkylated, or converted into other functional groups to explore the impact of substituents on biological activity. Similarly, the hydroxyl group can be esterified, etherified, or oxidized to a ketone, providing another avenue for structural modification. The thiophene ring itself can be a site for electrophilic substitution, allowing for the introduction of various substituents on the aromatic core. numberanalytics.com This multi-faceted reactivity enables the systematic generation of a library of analogues, which is crucial for elucidating the SAR of a particular pharmacophore.
The thiophene ring is often considered a bioisostere of a phenyl ring, and its presence can influence metabolic stability and receptor binding affinity. nih.gov By synthesizing and evaluating analogues of this compound, researchers can probe the importance of the thiophene moiety and its substitution pattern for a given biological target. While specific SAR studies on this exact compound are not widely reported, the general principles of using such scaffolds are well-established in the development of new therapeutic agents. elsevierpure.commdpi.com
The table below outlines potential modifications for SAR studies.
| Modification Site | Potential Modification | Purpose in SAR Study |
| Amino Group | Acylation, Alkylation, Sulfonylation | Probe hydrogen bonding and steric effects |
| Hydroxyl Group | Esterification, Etherification, Oxidation | Investigate importance of H-bond donor/acceptor |
| Thiophene Ring | Halogenation, Nitration, Friedel-Crafts | Explore electronic and steric effects of the aromatic system |
| Butane (B89635) Backbone | Introduction of additional substituents | Evaluate conformational constraints |
Development of Novel Organocatalysts and Ligands for Asymmetric Synthesis
The chiral nature of this compound, which can be prepared as single enantiomers, makes it an attractive candidate for the development of novel organocatalysts and chiral ligands for asymmetric synthesis. Amino alcohols are a well-known class of privileged structures in catalysis. diva-portal.org
The bifunctional nature of the molecule, possessing both a Lewis basic amino group and a Brønsted acidic/Lewis basic hydroxyl group, allows it to act as a bifunctional organocatalyst. Such catalysts can activate both the nucleophile and the electrophile in a reaction, leading to high levels of stereocontrol. For example, it could potentially catalyze aldol (B89426) reactions, Michael additions, or Diels-Alder reactions. frontiersin.org
Furthermore, the amino and hydroxyl groups, along with the sulfur atom of the thiophene ring, can act as coordination sites for metal ions. This allows this compound to serve as a chiral ligand in metal-catalyzed asymmetric transformations. The thiophene moiety can provide additional steric bulk and electronic influence, which can be fine-tuned to optimize the catalytic activity and enantioselectivity. There is growing interest in the development of thiophene-based ligands for various catalytic applications. researchgate.netnih.govresearchgate.net
Potential catalytic applications are summarized in the table below.
| Catalytic Application | Role of this compound | Potential Reactions |
| Organocatalysis | Bifunctional Catalyst | Asymmetric Aldol, Michael Addition |
| Metal-catalyzed Asymmetric Synthesis | Chiral Ligand | Asymmetric Hydrogenation, C-C bond formation |
Scaffold Engineering for Probing Chemical Interactions with Macromolecular Targets
In medicinal chemistry and chemical biology, small molecule scaffolds are often used to probe the binding pockets of proteins and other macromolecules. The defined three-dimensional structure and diverse chemical functionalities of this compound make it a suitable scaffold for this purpose. nih.govresearchgate.net
The thiophene ring can participate in π-π stacking or hydrophobic interactions within a binding site. The amino and hydroxyl groups can form key hydrogen bonds with amino acid residues. By systematically modifying the scaffold and observing the effects on binding affinity, researchers can map the topology and chemical environment of a macromolecular target.
This information is invaluable for the rational design of more potent and selective inhibitors or modulators. The 2-aminothiophene scaffold, in a broader sense, is recognized as a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. researchgate.net This underscores the potential of this compound as a starting point for the development of new therapeutic agents.
Application in Materials Chemistry as a Monomer or Precursor
The functional groups of this compound also lend themselves to applications in materials chemistry. The primary amino group and the hydroxyl group can undergo polymerization reactions to form polyamides, polyesters, or polyurethanes. The incorporation of the thiophene moiety into the polymer backbone can impart interesting electronic and optical properties.
Thiophene-containing polymers are known for their conductive and semi-conductive properties, making them useful in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.comrsc.orgnih.gov By using this compound as a monomer, it may be possible to create functional polymers with tailored properties. For example, the amino and hydroxyl groups could be used to improve solubility or to introduce cross-linking sites.
While the direct polymerization of this specific monomer may not be extensively documented, the synthesis of thiophene-containing polymers through various polymerization techniques is a very active area of research. researchgate.netnih.govacs.org The bifunctionality of this compound makes it a promising precursor for the synthesis of novel polymeric materials.
Future Directions and Emerging Research Avenues for 4 Amino 2 Thiophen 2 Yl Butan 2 Ol
Exploration of Unconventional Synthetic Methodologies and Catalytic Systems
The development of novel and efficient synthetic routes is a primary focus for the future of 4-Amino-2-(thiophen-2-yl)butan-2-ol. Traditional methods can be cumbersome, but new approaches promise to streamline its production. Innovations in catalysis are central to this effort, aiming to create the molecule with high purity and less waste. novasolbio.com
Key areas of exploration include:
Asymmetric Catalysis : This technique is crucial for producing specific stereoisomers (enantiomers) of the molecule, which is often a requirement for biological activity. Research into new chiral catalysts can lead to more direct and efficient syntheses of these pure forms. researchgate.net
Biocatalysis : Using enzymes as catalysts offers a green and highly selective alternative to traditional chemical methods. nih.gov The development of enzymes tailored for the synthesis of γ-tertiary alcohols could provide a sustainable and efficient pathway. nih.gov
Photoredox Catalysis : This method uses light to drive chemical reactions and can enable novel chemical transformations under mild conditions, potentially leading to new and more efficient synthetic routes. nih.gov
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages | Primary Research Focus |
| Asymmetric Catalysis | Direct access to enantiomerically pure compounds, reducing purification efforts. | Development of novel chiral catalysts and ligands for stereocontrol. researchgate.net |
| Biocatalysis | High selectivity, mild reaction conditions, and improved sustainability. | Engineering enzymes for specific C-C bond formations in complex molecules. nih.gov |
| Photoredox Catalysis | Access to unique reaction pathways and formation of radical intermediates. | Design of new photocatalysts and application to complex amine synthesis. nih.gov |
| Flow Chemistry | Enhanced reaction control, improved safety, and easier scalability. | Optimization of reactor design and transfer of batch processes to continuous flow. |
Advanced Mechanistic Investigations into its Chemical Transformations
A profound understanding of how this compound undergoes chemical changes is essential for both optimizing current synthetic methods and discovering new reactions. Future research will likely combine experimental techniques with computational modeling to unravel these mechanisms.
Advanced spectroscopic methods, such as in-situ NMR and IR, can monitor reactions in real-time to identify short-lived intermediates and understand reaction kinetics. Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to model reaction pathways and predict outcomes, providing a theoretical framework to guide experimental work. nih.gov These investigations can reveal subtle details about how the thiophene (B33073) ring influences reactivity. acs.org
Integration into Automated Synthesis Platforms and High-Throughput Experimentation
To accelerate drug discovery, the integration of this compound into automated synthesis platforms is a critical future step. youtube.com These systems allow for the rapid creation and testing of large libraries of related compounds, significantly speeding up the identification of promising new drug candidates. researchgate.netchemspeed.com
Automated platforms, which combine robotics with sophisticated software, can perform complex multi-step syntheses with high precision and reproducibility. sigmaaldrich.comwikipedia.org By designing modular synthetic routes amenable to these systems, researchers can efficiently explore the structure-activity relationships of derivatives built from the this compound core. chemspeed.com This approach enables a much broader and faster exploration of chemical space than traditional manual methods. youtube.com
Computational Design and Predictive Modeling for Novel Chemical Entities Derived from the Core Scaffold
Computational methods are becoming indispensable for designing new molecules with specific biological activities. acs.org For the this compound scaffold, in silico techniques can predict the properties of new derivatives before they are ever synthesized in a lab. nih.gov
Key computational approaches include:
Molecular Docking : This simulates how a molecule fits into the binding site of a target protein, helping to predict its potential as a drug. acs.org
Pharmacophore Modeling : This identifies the essential structural features required for biological activity, guiding the design of new and improved compounds. acs.org
Quantitative Structure-Activity Relationship (QSAR) : These models use existing data to predict the biological activity of new, untested molecules. nih.gov
By leveraging these predictive tools, researchers can focus their synthetic efforts on compounds with the highest likelihood of success, making the drug discovery process more efficient and cost-effective. acs.org
Development of Sustainable and Environmentally Benign Chemical Processes for its Production and Utilization
The principles of green chemistry are increasingly important in the pharmaceutical industry to minimize environmental impact. reachemchemicals.comsuanfarma.com Future research will focus on developing sustainable manufacturing processes for this compound and its derivatives.
This involves several key strategies:
Reducing Waste : Implementing processes that maximize atom economy, meaning more of the starting materials end up in the final product. topmostchemical.com
Using Greener Solvents : Replacing hazardous organic solvents with safer, more environmentally friendly alternatives. novasolbio.com
Improving Energy Efficiency : Designing processes that consume less energy, thereby reducing the carbon footprint of production. reachemchemicals.comtheasengineers.com
Catalyst Recycling : Developing methods to recover and reuse catalysts, which are often expensive and environmentally sensitive.
By adopting these green chemistry principles, the production of this important chemical intermediate can become more sustainable and economically viable in the long term. topmostchemical.com
Table 2: Key Green Chemistry Metrics for Process Evaluation
| Metric | Description | Goal for Sustainable Production |
| Atom Economy | The measure of how many atoms from the reactants are incorporated into the final product. | Maximize to reduce waste at the source. |
| E-Factor | The ratio of the mass of waste generated to the mass of the desired product. | Minimize to reflect a lower environmental impact. |
| Process Mass Intensity (PMI) | The total mass of materials used (water, solvents, reactants) to produce a certain mass of product. | Minimize to improve overall process efficiency. reachemchemicals.com |
| Solvent Selection | Choosing solvents based on their safety, environmental impact, and recyclability. | Prioritize green solvents and reduce overall solvent use. novasolbio.com |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-Amino-2-(thiophen-2-yl)butan-2-ol, and how can reaction selectivity be optimized?
- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of intermediate ketones or imines. For example, ruthenium-catalyzed hydrogenation (as described for structurally similar amino-alcohols in ) ensures high selectivity for secondary alcohols. Key steps include:
- Use of protecting groups (e.g., Boc for amines) to prevent side reactions.
- Optimization of reaction temperature (25–80°C) and hydrogen pressure (1–5 atm) to enhance yield .
- Post-reduction purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound.
Q. What analytical techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve the 3D structure using SHELX software for refinement ( ). For derivatives with bulky substituents, monoclinic crystal systems (e.g., P21/c) are common (as seen in thiophene-containing quinoxalines in ).
- NMR spectroscopy : Assign peaks using 2D experiments (COSY, HSQC) to distinguish between thiophene protons (δ 6.8–7.5 ppm) and amino/alkanol groups (δ 1.5–3.5 ppm).
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected m/z ~211.3 for C₈H₁₁NOS) .
Q. How can researchers determine the physicochemical stability and solubility of this compound under varying conditions?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in polar (water, ethanol) and non-polar (hexane) solvents at 25°C, followed by HPLC quantification .
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect hydrolysis or oxidation byproducts. Thiophene rings may show sensitivity to UV light, necessitating amber glass storage .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electron density distribution and reactivity of this compound?
- Methodological Answer :
- Use the Colle-Salvetti correlation-energy formula (modified for local kinetic-energy density) to model electron density ( ).
- Gaussian 16 with B3LYP/6-31G(d) basis set calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. The thiophene moiety typically exhibits high electron delocalization, influencing reaction pathways .
Q. What advanced crystallographic techniques are used to analyze intermolecular interactions in this compound?
- Methodological Answer :
- Hirshfeld surface analysis : Quantify close contacts (e.g., O–H···N hydrogen bonds, C–H···π interactions) using CrystalExplorer. For example, thiophene C–H groups often participate in π-stacking (observed in biphenyl-thiophene derivatives, ).
- Topological analysis (AIM) : Evaluate bond critical points to distinguish covalent vs. non-covalent interactions .
Q. How can reaction mechanisms involving this compound be validated experimentally and computationally?
- Methodological Answer :
- Isotopic labeling : Use D₂O or ¹⁵N-ammonia to track proton transfer in amination steps.
- DFT transition-state modeling : Identify intermediates in hydrogenation pathways (e.g., ruthenium-hydride complexes, as in ). Compare computed activation energies (ΔG‡) with experimental kinetic data .
Q. What chromatographic methods are suitable for impurity profiling of this compound?
- Methodological Answer :
- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (0.1% TFA in water/acetonitrile). Monitor at 254 nm for aromatic/thiophene impurities.
- Validation : Follow ICH Q2(R1) guidelines for LOD/LOQ (<0.1% for nitrosamine byproducts, as per ). Relative response factors (RRF) correct for detector variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
